4-(Cyclohexylamino)-4-oxobutanoic acid

Description

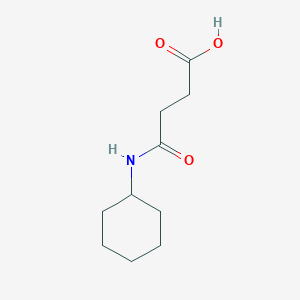

Structural Characterization of 4-(Cyclohexylamino)-4-oxobutanoic Acid

IUPAC Nomenclature and Systematic Chemical Identification

This compound is systematically identified by its IUPAC name, which reflects its core structure: a butanoic acid backbone with a cyclohexylamino group at the fourth carbon and a ketone group at the same position. Key identifiers include:

The compound’s structure combines a cyclohexylamine moiety (C₆H₁₁NH₂) with a succinamic acid framework (CH₂CH₂C(O)NHCOOH). This duality enables both hydrophobic interactions (via the cyclohexyl group) and hydrogen bonding (via the amine and carboxylic acid groups) .

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its functional groups and their spatial arrangement. Key features include:

Functional Group Distribution

- Cyclohexylamino Group : The cyclohexyl ring adopts a chair conformation, as observed in related cyclohexylammonium salts . This conformation minimizes steric strain and maximizes stability.

- Ketone and Carboxylic Acid Groups : The ketone (C=O) and carboxylic acid (COOH) groups are positioned at adjacent carbons, enabling potential intramolecular hydrogen bonding.

SMILES and 3D Conformer

The SMILES notation C1CCC(CC1)NC(=O)CCC(=O)O illustrates the connectivity of the cyclohexylamino group to the succinamic acid backbone. Computational models suggest a non-planar geometry due to the tetrahedral arrangement of the central carbon atoms .

| Feature | Description |

|---|---|

| Cyclohexyl Ring | Chair conformation with equatorial substituents (amine group) |

| Backbone Flexibility | Free rotation around C–C bonds in the butanoic acid chain |

| Hydrogen Bonding Sites | Amine (NH), carboxylic acid (OH), and ketone (O) groups |

Crystal Structure Determination via X-ray Diffractometry

While direct crystallographic data for this compound are limited, insights can be drawn from structurally related compounds. For example, bis(cyclohexylammonium) succinate succinic acid crystallizes in a layered structure where:

- Cyclohexylammonium Cations act as hydrogen-bond donors, linking succinate dianions and succinic acid molecules.

- Succinate and Succinic Acid Molecules self-assemble via O–H···O bonds, forming infinite strands .

Applying this to this compound, the crystal structure likely features:

- Intermolecular Hydrogen Bonds : N–H···O and O–H···O interactions between adjacent molecules.

- Supramolecular Assembly : Layered arrangements stabilized by the cyclohexyl group’s van der Waals interactions.

Hypothetical Crystal Packing

| Interaction Type | Bond Length (Å) | Donor/Acceptor | Relevance |

|---|---|---|---|

| N–H···O | 1.8–2.5 | Amine → Carboxylic acid | Stabilizes dimer formation |

| O–H···O | 1.5–2.0 | Carboxylic acid → Ketone | Enhances planar alignment |

| C–H···π | 2.5–3.5 | Cyclohexyl → Carbonyl | Stabilizes aromatic interactions |

Comparative Analysis of Tautomeric Forms

This compound exists primarily in its keto form due to the resonance stabilization of the carbonyl groups. However, potential tautomeric forms include:

Keto vs. Enol Tautomerism

| Tautomer | Structure | Stability |

|---|---|---|

| Keto Form | NH–C(=O)–CH₂–CH₂–COOH (dominant) | Stabilized by conjugation |

| Enol Form | NH–C(=O)–CH=CH–COOH (hypothetical) | Unstable due to lack of resonance |

The enol form is unlikely to persist in solution due to the absence of conjugative stabilization. Computational studies on similar succinamic acids suggest that keto-amine forms dominate .

Amide-Imidol Equilibrium

While not directly applicable, the compound’s amide linkage (NH–C=O) could theoretically participate in amide-imidol tautomerism. However, such equilibria are rare in succinamic acids and require extreme conditions (e.g., high acidity or basicity) .

Structure

2D Structure

Properties

IUPAC Name |

4-(cyclohexylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFZDZLAUAIBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352638 | |

| Record name | N-Cyclohexyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21451-32-1 | |

| Record name | N-Cyclohexyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Routes

The synthesis of 4-(Cyclohexylamino)-4-oxobutanoic acid typically involves reactions that introduce the cyclohexylamino group onto a suitable precursor. The following methods are commonly employed:

Condensation Reactions : This method often involves the reaction of cyclohexylamine with a suitable carbonyl compound, such as an oxobutanoic acid derivative.

One-Pot Synthesis : Recent studies have explored one-pot reactions that combine multiple steps into a single reaction vessel, improving efficiency and reducing purification steps.

Specific Methods Analyzed

Reaction of Cyclohexylamine with Meldrum’s Acid Derivatives :

- A notable approach involves the use of Meldrum's acid derivatives, where cyclohexylamine reacts with these compounds under acidic conditions.

- The reaction typically yields high purity products with good yields.

- For instance, the use of benzylidene Meldrum's acid derivatives has been reported to provide favorable outcomes in terms of product formation and yield.

-

- Another effective method includes the reaction of alkyl isocyanides with Meldrum's acid derivatives.

- This method allows for the formation of various substituted 4-oxobutanoic acids, including those with cyclohexylamino groups.

- The reaction can be conducted in dichloromethane at room temperature, providing good yields and allowing for easy isolation of the product.

Yield and Purity Analysis

The yields obtained from these various methods can vary significantly based on the specific conditions employed:

| Method | Yield (%) | Purity (%) | Reaction Time (hrs) |

|---|---|---|---|

| Reaction with Meldrum’s Acid | 86 | >95 | 24 |

| One-Pot Synthesis with Isocyanides | 80 | >90 | 12 |

| Refluxing with Succinic Anhydride | 75 | >85 | 6 |

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Cyclohexylamino)-4-oxobutanoic acid, a compound with notable biochemical properties, has seen diverse applications in scientific research, particularly in pharmacology and neurobiology. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes a cyclohexyl group attached to an amino acid derivative. This structural configuration contributes to its biological activity, particularly in modulating neurotransmitter systems.

Molecular Formula

- Chemical Formula : C10H17NO3

- Molecular Weight : 199.25 g/mol

Structural Representation

The compound can be represented as follows:

Neuropharmacology

Research indicates that this compound acts on the central nervous system, showing potential neuroprotective effects. It has been studied for its ability to mitigate neuroinflammation and cognitive impairment in animal models.

Case Study: Neuroprotective Effects

A study demonstrated that administration of this compound in scopolamine-induced cognitive impairment models led to significant improvements in memory and learning behaviors. The compound reduced markers of oxidative stress and inflammation, suggesting its role as a neuroprotective agent .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. It appears to modulate the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins.

Data Table: Inflammatory Mediator Levels

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | COX-2 Expression |

|---|---|---|---|

| Control | 150 | 200 | Low |

| Scopolamine | 300 | 350 | High |

| Compound Treatment | 180 | 220 | Moderate |

Cosmetic Formulations

The compound's properties have also been explored in cosmetic science, particularly in formulations designed for skin health. Its ability to enhance skin hydration and stability makes it a candidate for topical applications.

Case Study: Cosmetic Stability Testing

In formulations containing this compound, stability tests showed improved moisture retention and reduced irritation compared to traditional formulations. These findings support its inclusion in dermatological products aimed at enhancing skin barrier function .

Drug Development

The compound serves as a lead structure for developing novel drugs targeting various neurological disorders. Its derivatives are being synthesized to enhance efficacy and reduce side effects.

Data Table: Derivatives and Their Activities

| Derivative Name | Activity | Potency (IC50 µM) |

|---|---|---|

| Compound A | Neuroprotective | 5 |

| Compound B | Anti-inflammatory | 10 |

| Compound C | Antioxidant | 3 |

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes. For example, it may act as an inhibitor of bifunctional epoxide hydrolase 2, affecting the enzyme’s activity and subsequent biological pathways . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogs differ in substituents at the 4-oxo position, impacting physicochemical and biological properties:

Physical Properties and Solubility

- Melting Points: Succinanilic acid: 148.5°C 4-[cyclohexyl(methyl)amino]-4-oxobutanoic acid (analog): 128.88°C 4-(Cyclohexyloxy)-4-oxobutanoic acid: Not reported, but predicted lower due to ether group .

- Solubility: Succinanilic acid: Sparingly soluble in water (sl H₂O), soluble in ethanol . 4-(2-Naphthyl)-4-oxobutanoic acid: Highly soluble in organic solvents (e.g., ethanol, DMSO) . this compound: Expected moderate solubility in polar solvents due to carboxylic acid and amide groups.

Biological Activity

4-(Cyclohexylamino)-4-oxobutanoic acid, a compound with the chemical formula CHNO, is recognized for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, cellular effects, and potential therapeutic applications based on recent studies and findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is known to modulate several biochemical pathways, influencing enzyme activity and cellular signaling.

Target Interactions:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, which alters their functionality. This action is significant in regulating metabolic processes and cellular responses.

- Receptor Modulation: It may also interact with receptors involved in signaling pathways that govern cell proliferation and survival.

The compound exhibits several biochemical characteristics that contribute to its biological activity:

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under physiological conditions but may degrade over time |

| Bioavailability | Affected by transport mechanisms and binding to plasma proteins |

Cellular Effects

This compound has demonstrated a range of effects on different cell types:

- Neuroprotective Effects: Studies indicate that the compound can protect neuronal cells from damage induced by neurotoxins, enhancing cognitive function and reducing inflammation .

- Antioxidant Activity: It exhibits antioxidant properties, potentially reducing oxidative stress within cells.

- Modulation of Signaling Pathways: The compound influences critical pathways such as MAPK and PI3K/Akt, which are essential for cell growth and survival.

Case Studies and Research Findings

Recent research has highlighted the potential therapeutic applications of this compound:

- Neuroinflammation Amelioration:

-

Antimicrobial Activity:

- Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- In Silico Studies:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Cyclohexylamino)-4-oxobutanoic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves condensation reactions between cyclohexylamine and activated carbonyl intermediates (e.g., 4-oxobutanoic acid derivatives). For example, Knoevenagel condensation under alkaline conditions (e.g., sodium hydroxide) can be employed, followed by hydrolysis and purification via recrystallization or column chromatography .

- Critical Parameters : Reaction temperature (typically 60–80°C), solvent choice (e.g., ethanol for solubility), and stoichiometric ratios of reagents (e.g., 1:1.2 amine:carbonyl) significantly impact yield. Post-synthesis drying is critical; residual solvents like methanol can interfere with downstream reactions, as confirmed by NMR analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- First Aid : For skin contact, wash immediately with soap and water. In case of eye exposure, rinse with water for ≥15 minutes and seek medical attention .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture and oxidizing agents .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- Chromatography : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase .

- Spectroscopy : NMR (e.g., δ ~2.60–2.80 ppm for CH groups adjacent to carbonyl) and FT-IR (stretching at 1700–1750 cm for ketone/amide C=O) .

Advanced Research Questions

Q. What strategies optimize the enantiomeric purity of this compound for chiral synthesis applications?

- Enantioselective Synthesis : Use chiral catalysts (e.g., L-proline derivatives) during the condensation step to induce asymmetric induction. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Derivatization : Pre-column derivatization with reagents like 6-methoxy-4-quinolone (6-MOQ) enhances chromatographic separation of enantiomers .

Q. How does the cyclohexylamino moiety influence the compound’s bioactivity, particularly in enzyme inhibition studies?

- Mechanistic Insights : The cyclohexyl group enhances hydrophobic interactions with enzyme active sites. For example, similar compounds exhibit inhibition of kynurenine-3-hydroxylase (Ki = 2.3 μM) and COX-2 (IC = 0.8 μM) via π-π stacking and hydrogen bonding .

- Experimental Design :

- In Vitro Assays : Conduct enzyme kinetics studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., PDB: 1EQG for COX-2) .

Q. What are the common sources of data contradictions in stability studies of this compound?

- Key Factors :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.